4-Bromo-2,3,5,6-tetrafluorobenzonitrile

Catalog No.
S667600
CAS No.
17823-40-4
M.F
C7BrF4N
M. Wt
253.98 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,3,5,6-tetrafluorobenzonitrile

CAS Number

17823-40-4

Product Name

4-Bromo-2,3,5,6-tetrafluorobenzonitrile

IUPAC Name

4-bromo-2,3,5,6-tetrafluorobenzonitrile

Molecular Formula

C7BrF4N

Molecular Weight

253.98 g/mol

InChI

InChI=1S/C7BrF4N/c8-3-6(11)4(9)2(1-13)5(10)7(3)12

InChI Key

STJZOKCIEOTPDV-UHFFFAOYSA-N

SMILES

C(#N)C1=C(C(=C(C(=C1F)F)Br)F)F

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)Br)F)F

Synthesis and Characterization:

4-Bromo-2,3,5,6-tetrafluorobenzonitrile is a fluorinated aromatic compound that can be synthesized through various methods. One reported method involves the bromination of 2,3,5,6-tetrafluorobenzonitrile with elemental bromine in the presence of a Lewis acid catalyst like aluminum chloride []. The resulting product can be purified using standard techniques like column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm its structure and purity [].

Potential Applications:

While detailed research on the specific applications of 4-bromo-2,3,5,6-tetrafluorobenzonitrile is limited, its properties suggest potential applications in various scientific research fields:

  • Material Science: The fluorinated nature of the molecule can make it a candidate for investigating its properties as a building block for functional materials. Fluorinated materials often exhibit unique properties like high thermal and chemical stability, low surface energy, and specific electronic characteristics [].
  • Medicinal Chemistry: The presence of a bromine atom and a nitrile group provides reactive sites for further functionalization, potentially leading to the development of novel drug candidates. Research efforts in this area might involve exploring the interaction of the molecule with biological targets or using it as a precursor for the synthesis of more complex molecules with desired bioactivity [].
  • Organic Chemistry: The molecule can be employed as a substrate for studying various organic reactions. Its unique structure containing a combination of electron-withdrawing groups (fluorine and bromine) and an electron-donating group (nitrile) can offer insights into reaction mechanisms and reactivity patterns [].

4-Bromo-2,3,5,6-tetrafluorobenzonitrile is a halogenated aromatic compound characterized by the presence of a bromine atom and four fluorine atoms attached to a benzene ring, along with a nitrile functional group. Its molecular formula is C7BrF4NC_7BrF_4N, and it has a molecular weight of approximately 227.03 g/mol. The compound is known for its unique electronic properties due to the presence of highly electronegative fluorine atoms, which influence its reactivity and interactions in various chemical environments.

There is no scientific literature available on the mechanism of action of 4-Bromo-2,3,5,6-tetrafluorobenzonitrile.

  • Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
  • Working in a fume hood due to potential unknown vapors.
  • Following safe handling practices for organic solvents if used.

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to the bromine atom. This reaction is facilitated by the electron-withdrawing nature of the fluorine substituents.
  • Coupling Reactions: It is involved in coupling reactions, particularly in the formation of biphenyl derivatives when reacted with aryl halides in the presence of palladium catalysts .
  • Electrophilic Aromatic Substitution: The presence of the nitrile group can direct electrophiles to specific positions on the aromatic ring, allowing for further functionalization.

The synthesis of 4-bromo-2,3,5,6-tetrafluorobenzonitrile can be achieved through several methods:

  • Direct Halogenation: Starting from 2,3,5,6-tetrafluorobenzonitrile, bromination can be performed using brominating agents under controlled conditions to introduce the bromine substituent.
  • Nucleophilic Substitution: The compound can also be synthesized through nucleophilic substitution reactions where a suitable precursor containing a leaving group is reacted with a bromide source.
  • Coupling Reactions: It can be synthesized from precursors such as 1-bromo-2,3,5,6-tetrafluorobenzene through coupling reactions with nitriles .

4-Bromo-2,3,5,6-tetrafluorobenzonitrile finds applications in various fields:

  • Material Science: It is used in the development of advanced materials due to its electronic properties.
  • Organic Synthesis: The compound serves as an important intermediate in organic synthesis for creating more complex molecules.
  • Pharmaceuticals: Its derivatives may have potential uses in drug development owing to their biological activities.

Studies investigating the interactions of 4-bromo-2,3,5,6-tetrafluorobenzonitrile with other molecules reveal its ability to participate in π-π stacking interactions and halogen bonding. These interactions are crucial for understanding its behavior in solid-state applications and its potential role in biological systems .

Several compounds share structural features with 4-bromo-2,3,5,6-tetrafluorobenzonitrile. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
4-Bromo-2-fluorobenzonitrileC7H4BrF1NFewer fluorine atoms; less electron-withdrawing effect.
2-Bromo-3,4-difluorobenzonitrileC7H4BrF2NDifferent substitution pattern; impacts reactivity.
4-Bromo-3-nitrobenzonitrileC7H4BrN2O2Contains a nitro group instead of fluorines; alters polarity and reactivity.

The presence of multiple fluorine atoms in 4-bromo-2,3,5,6-tetrafluorobenzonitrile distinguishes it from these similar compounds by enhancing its electron-withdrawing capabilities and influencing its chemical reactivity and stability.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-2,3,5,6-tetrafluorobenzonitrile

Dates

Modify: 2023-08-15

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